molecular formula C16H30O3 B1620370 Dodecyl acetoacetate CAS No. 52406-22-1

Dodecyl acetoacetate

Cat. No.: B1620370
CAS No.: 52406-22-1
M. Wt: 270.41 g/mol
InChI Key: KCHWKBCUPLJWJA-UHFFFAOYSA-N
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Description

Dodecyl acetoacetate, also known as acetoacetic acid dodecyl ester, is an organic compound with the molecular formula C16H30O3. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various organic chemicals. This compound is known for its versatility in chemical reactions and its applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with dodecanol. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the exchange of the ester group. The reaction conditions often include moderate temperatures and the removal of the by-product (ethanol) to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts like sulfuric acid or sodium methoxide can enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Dodecyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecanoic acid and acetoacetic acid.

    Reduction: Reduction reactions can convert it into dodecyl alcohol and acetoacetate derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products:

Scientific Research Applications

Dodecyl acetoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl acetoacetate involves its ability to participate in various chemical reactions due to the presence of the acetoacetate group. This group can undergo keto-enol tautomerism, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved include:

Comparison with Similar Compounds

    Ethyl Acetoacetate: Similar in structure but with an ethyl group instead of a dodecyl group. It is more commonly used in laboratory settings due to its simpler structure.

    Methyl Acetoacetate: Another similar compound with a methyl group. It is used in similar reactions but has different physical properties.

    Acetoacetic Acid: The parent compound of acetoacetate esters, used in various biochemical pathways.

Uniqueness: Dodecyl acetoacetate is unique due to its long dodecyl chain, which imparts different physical properties such as increased hydrophobicity and higher boiling point compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring these specific properties .

Properties

IUPAC Name

dodecyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)14-15(2)17/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHWKBCUPLJWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966831
Record name Dodecyl 3-oxobutanoate
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Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52406-22-1
Record name Dodecyl 3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52406-22-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl acetoacetate
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Record name Dodecyl 3-oxobutanoate
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Record name Dodecyl acetoacetate
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Record name LAURYL ACETOACETATE
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Synthesis routes and methods

Procedure details

Introduced into a reactor equipped with a stirrer mechanism, a Vigreux column with a column head and a reflux condenser are 464 g (4 moles) of methyl acetoacetate and 186 g of dodecyl alcohol. The temperature of the reaction medium is progressively raised to 165° C. and the methanol having formed is distilled until the reaction is terminated, that is to say, for about 8 hours. The methyl acetoacetate excess is eliminated under a reduced pressure of 8 mm Hg and the crude dodecyl acetoacetate is recovered, and this will be used as such for the preparation of the corresponding dihydropyridine derivative (Example 3).
Quantity
464 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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